![molecular formula C13H10N2OS2 B1306580 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one CAS No. 892292-63-6](/img/structure/B1306580.png)

2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

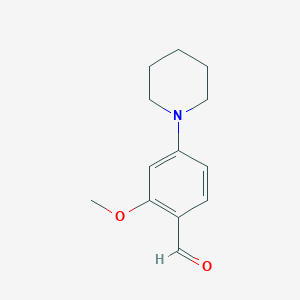

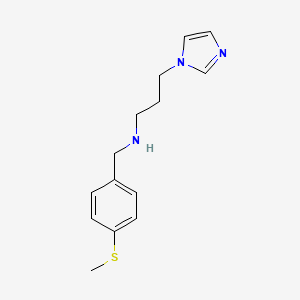

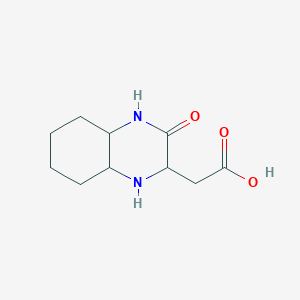

“2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one” is a derivative of 2-amino-4H-pyrido[3,2-e][1,3]thiazin-4-one . It is a heterocyclic organic compound that is part of a larger group of compounds known as thiazines .

Synthesis Analysis

The synthesis of this compound involves the conversion of an allyl group in the lead compound 2-[allyl(4-methylphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one to a 2-cyanoethyl group . This conversion significantly increased inhibitory activity against AMPA receptor-mediated kainate-induced toxicity in rat hippocampal cultures .Molecular Structure Analysis

The structure-activity relationship studies of a series of 2-amino-4H-pyrido[3,2-e][1,3]thiazin-4-one derivatives revealed that substituents on the phenyl ring attached to the 2-amino group and the 4H-pyrido[3,2-e][1,3]thiazin-4-one ring .Wissenschaftliche Forschungsanwendungen

Application in Medicine and Agriculture

Field

Medicine and Agriculture

Methods

The article discusses various methods of synthesis of 1,3,4-oxadiazole derivatives exhibiting biological activity .

Results

It has been proven that many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties .

Antimicrobial Agents

Field

Medicine

Methods

The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .

Results

The newly synthesized compounds were fully characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis. Moreover, the antimicrobial activity of the synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans .

Anti-Salmonella Typhi Activity

Methods

The compounds were synthesized using phenyl acetic acid derivatives with thiosemicarbazide .

Results

Compounds 3, 4, 10, 11, and 15 showed significant activity against Salmonella typhi .

Antagonist at the Glycine Site of the NMDA Receptor

Methods

The compound was synthesized using a specific process .

Results

The compound was found to counteract haloperidol-induced muscle rigidity in rats .

Plant Protection Agents

Field

Agriculture

Results

The 5-(2-Aroyl)aryloxymethyl-2-phenyl-1,3,4-oxadiazole derivatives were tested against the downy mildew pathogen (Sclerospora graminicola) in Pearl Millet (Pennisetum glaucum) .

Synthesis of Heterocyclic Systems

Field

Chemistry

Methods

This procedure was introduced to prepare 2-aminothieno[2,3-d][1,3]thiazin-4-ones and successfully applied to other heterocyclic systems .

Results

The results of this method were not specified in the source .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(N-methylanilino)thieno[3,2-d][1,3]thiazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS2/c1-15(9-5-3-2-4-6-9)13-14-10-7-8-17-11(10)12(16)18-13/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESMPGDSDNSESV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=NC3=C(C(=O)S2)SC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390541 |

Source

|

| Record name | 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one | |

CAS RN |

892292-63-6 |

Source

|

| Record name | 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine](/img/structure/B1306498.png)

![[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1306507.png)